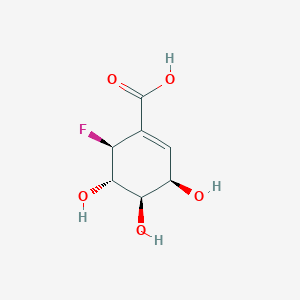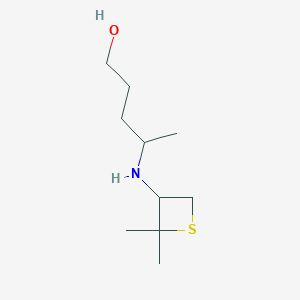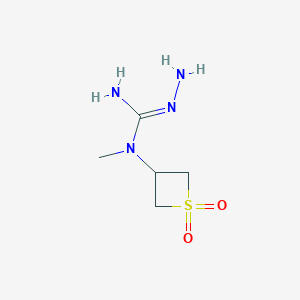
N-(1,1-Dioxidothietan-3-yl)-N-methylhydrazinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-Dioxidothietan-3-yl)-N-methylhydrazinecarboximidamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound contains a thietane ring, which is a four-membered ring containing sulfur, and is further characterized by the presence of a dioxido group, making it a dioxothietane derivative. The presence of the hydrazinecarboximidamide group adds to its chemical complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidothietan-3-yl)-N-methylhydrazinecarboximidamide typically involves the reaction of 1,2,4-triazoles with 2-chloromethylthiirane, followed by oxidation to form the dioxothietane derivative. The reaction conditions often require the use of oxidizing agents and specific solvents to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,1-Dioxidothietan-3-yl)-N-methylhydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen atoms into the structure.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidized derivatives, while reduction could produce more reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1,1-Dioxidothietan-3-yl)-N-methylhydrazinecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: The compound’s reactivity and stability make it useful in various industrial applications, including the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(1,1-Dioxidothietan-3-yl)-N-methylhydrazinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. For example, its antidepressant activity is thought to be related to its interaction with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,1-Dioxidothietan-3-yl)-4-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide: This compound shares the dioxothietane ring and has shown similar antidepressant activity.
3-substituted thietane-1,1-dioxides: These compounds also contain the thietane ring and have been studied for their biological activities.
Uniqueness
N-(1,1-Dioxidothietan-3-yl)-N-methylhydrazinecarboximidamide is unique due to the presence of the hydrazinecarboximidamide group, which adds to its chemical reactivity and potential biological activity. This makes it distinct from other dioxothietane derivatives and highlights its potential for various applications.
Eigenschaften
Molekularformel |
C5H12N4O2S |
|---|---|
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
2-amino-1-(1,1-dioxothietan-3-yl)-1-methylguanidine |
InChI |
InChI=1S/C5H12N4O2S/c1-9(5(6)8-7)4-2-12(10,11)3-4/h4H,2-3,7H2,1H3,(H2,6,8) |
InChI-Schlüssel |
STWDVHAKBXPBOD-UHFFFAOYSA-N |
Isomerische SMILES |
CN(C1CS(=O)(=O)C1)/C(=N/N)/N |
Kanonische SMILES |
CN(C1CS(=O)(=O)C1)C(=NN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


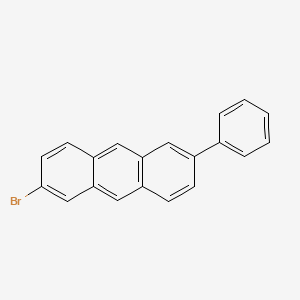
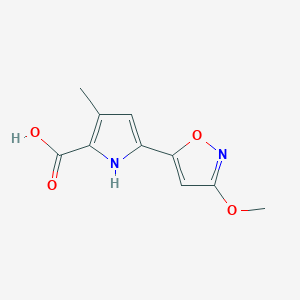

![6-tert-butyl3-ethyl1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B13025374.png)

![2-Amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13025383.png)
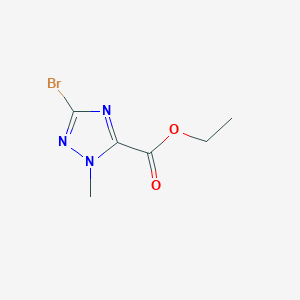

![1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one](/img/structure/B13025387.png)
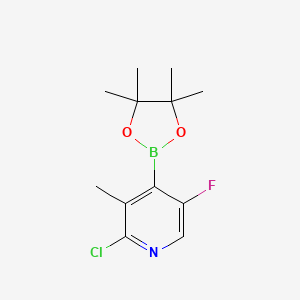
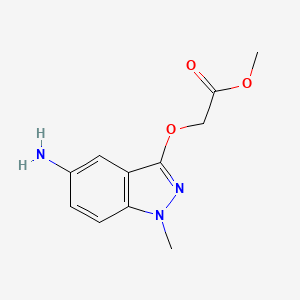
![hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid](/img/structure/B13025399.png)
